REACTION_CXSMILES
|
[OH-].[K+].[Cl:3][C:4]1[CH:15]=[C:14]([O:16][CH3:17])[C:7]2[NH:8]C(=O)[O:10][CH:11]([CH3:12])[C:6]=2[C:5]=1[CH3:18]>CO>[NH2:8][C:7]1[C:14]([O:16][CH3:17])=[CH:15][C:4]([Cl:3])=[C:5]([CH3:18])[C:6]=1[CH:11]([OH:10])[CH3:12] |f:0.1|
|
Name
|
|
Quantity
|
13.5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
6-chloro-8-methoxy-4,5-dimethyl-1,4-dihydro-benzo[d][1,3]oxazin-2-one
|
Quantity
|
0.66 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C2=C(NC(OC2C)=O)C(=C1)OC)C
|
Name
|
|
Quantity
|
13.5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was heated 6 hours
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
CUSTOM
|
Details
|
A solid precipitated
|
Type
|
TEMPERATURE
|
Details
|
After cooling the reaction
|
Type
|
ADDITION
|
Details
|
was diluted with water
|
Type
|
FILTRATION
|
Details
|
the title compound was filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=C(C=C1OC)Cl)C)C(C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 512 mg | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 87.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |